N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide
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Overview
Description
N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . Another related compound, PHENYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE, has been reported to target Hematopoietic prostaglandin D synthase .
Mode of Action
Pyrazole derivatives have been known to bind with high affinity to multiple receptors . This binding could potentially lead to changes in cellular processes, although the specifics would depend on the exact target and the nature of the interaction.
Biochemical Pathways
Related compounds have been reported to affect theMAP kinase signal transduction pathway .
Result of Action
Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide typically involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclocondensation process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrazole derivatives, oxidized forms, and reduced amides .
Scientific Research Applications
N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research indicates its potential use in developing drugs for treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
- **N-[4-(benzyloxy)phenyl]-1H-pyrazol-3-yl]phenylacetamide
- N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)phenylacetamide
Comparison: N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-3-4-14(18)16-12-7-5-11(6-8-12)13-9-10-15-17-13/h5-10H,2-4H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFUNSYPNGNQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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